1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride - 1245823-44-2

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Catalog Number: EVT-3183544
CAS Number: 1245823-44-2
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Reaction with Amines: It can react with primary and secondary amines to form sulfonamides. Sulfonamides are important pharmacophores found in various drugs, including antibacterial agents like sulfadiazine and anticonvulsants like sultiame. []
Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride in a specific biological context will depend on the functionalities introduced through the sulfonyl chloride group. For instance, if a sulfonamide derivative is synthesized, its biological activity might arise from inhibiting bacterial enzymes like dihydropteroate synthase, similar to other sulfonamide antibiotics. []

Applications
  • Drug Discovery: As demonstrated by the provided papers, pyrazole derivatives possess diverse biological activities, including antibacterial [, , , ], antifungal [, ], antiviral [], anti-inflammatory [, ], and antioxidant properties [, ]. By reacting 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride with appropriate amine, alcohol, or thiol derivatives containing specific pharmacophores, novel compounds with enhanced biological activities could be developed for various therapeutic applications.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator in cystic fibrosis treatment. It improves the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the ∆F508 mutation. []

Relevance: Although structurally distinct from 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, Ivacaftor serves as a reference point in the research described in []. This study focuses on identifying novel potentiators of ∆F508-CFTR that do not negatively impact its cellular stability or interfere with the efficacy of corrector molecules like Ivacaftor. This highlights the importance of structural considerations when developing combination therapies for cystic fibrosis.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound acts as a “corrector” molecule for the ∆F508 mutation in CFTR. Correctors aim to enhance the cellular processing of this mutated protein. []

Relevance: Similar to Ivacaftor, this compound is contextually related to 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride due to its role in the research presented in []. The study emphasizes the need for potentiators that do not hinder the efficacy of corrector molecules, emphasizing the intricate interplay between the structures of compounds in combination therapies.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound represents another class of “corrector” molecules targeting the ∆F508 mutation in CFTR. Its function is to improve the cellular processing of the mutated protein. []

Relevance: The research in [] emphasizes the need for novel potentiators that work synergistically with existing corrector therapies for cystic fibrosis. Identifying compounds that do not interfere with the action of correctors, such as the one described here, is crucial for improving treatment outcomes. This highlights the importance of structural compatibility when developing combination therapies.

N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a known dihydropyrazole compound recognized for its selectivity towards the human cannabinoid CB2 receptor (hCB2). It functions as an inverse agonist at hCB2. []

Relevance: This compound shares structural similarities with 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, specifically the presence of a pyrazole ring. This structural motif is likely key for interacting with the cannabinoid receptors. The research presented in [] focuses on a novel triaryl bis-sulfone, Sch.336, as a more potent alternative to SR144528 for targeting hCB2. This comparison underscores the role of structural variations within a chemical class in influencing biological activity and potency.

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride

Compound Description: This compound is a key starting material in synthesizing various novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. []

Relevance: The presence of the pyrazole ring and the sulfonyl chloride group in both this compound and 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride highlights a direct structural link. The research described in [] uses this compound to generate a library of derivatives by reacting its acid chloride moiety with various hydroxylamine and carbazate derivatives. This approach demonstrates how modifications to the substituents attached to the core pyrazole-sulfonyl chloride structure can lead to diverse chemical entities.

Properties

CAS Number

1245823-44-2

Product Name

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)4-6(3)9-10/h4-5H,1-3H3

InChI Key

UNTCGGASZJGZSD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C(C)C

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.